![molecular formula C26H23N5O3 B2402381 N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-95-5](/img/structure/B2402381.png)
N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Description
This compound belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been synthesized efficiently from readily available N-(2-pyridyl)amidines . The reactions were conducted under mild and scalable electrolytic conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring fused with a 1,2,3-triazole ring. The exact structure would need to be confirmed by techniques such as NMR, infrared (IR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction .Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds related to "N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide" have been synthesized and evaluated for their antimicrobial activities. For instance, a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, derived from similar structural frameworks, have shown promising antimicrobial properties (El‐Kazak & Ibrahim, 2013). These findings underscore the potential of such compounds in the development of new antimicrobial agents.
Anticancer Potential
The structural versatility of triazoloquinazoline derivatives also lends itself to the exploration of anticancer properties. Synthesis of new scaffolds incorporating the quinazoline moiety, such as 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives, has been undertaken. These compounds have been evaluated against several human cancer cell lines, demonstrating significant anticancer activities, which highlight the therapeutic potential of these molecules in oncology research (Biointerface Research in Applied Chemistry, 2020).
Role in Enzyme Inhibition
Quinazoline derivatives have been identified as effective enzyme inhibitors, which can be exploited in the treatment of various diseases. For example, the synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid have shown these compounds to be novel selective AMPA receptor antagonists. This suggests a potential application in neurological disorders where modulation of AMPA receptors is beneficial (Catarzi et al., 2004).
Synthesis and Structural Analysis
The chemical synthesis of triazoloquinazoline derivatives involves complex reactions that yield compounds with significant biological activities. Research into the synthesis of these compounds not only expands the chemical space of biologically active molecules but also provides insights into structure-activity relationships crucial for drug development. For instance, the synthesis of [1,2,3]Triazolo[1,5-a]quinoline through specific reactions highlights the methodologies employed in generating these compounds and studying their properties (Pokhodylo & Obushak, 2019).
properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-3-16-4-6-17(7-5-16)15-27-25(32)19-10-13-21-22(14-19)31-24(28-26(21)33)23(29-30-31)18-8-11-20(34-2)12-9-18/h4-14,30H,3,15H2,1-2H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJQNOBEZUNQKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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